molecular formula C11H10BrN5O3 B3604822 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B3604822
M. Wt: 340.13 g/mol
InChI Key: WZIIXCIUVJBXJJ-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O3/c1-7-10(12)11(17(19)20)15-16(7)6-9(18)14-8-4-2-3-5-13-8/h2-5H,6H2,1H3,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIIXCIUVJBXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794367
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the bromo and nitro groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the pyrazole derivative with 2-pyridine acetic acid under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The methyl group can participate in various substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted pyrazoles: Formed by nucleophilic substitution of the bromo group.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Material Science: Used in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitors of various enzymes due to the presence of multiple functional groups.

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.

Medicine

    Drug Development: Used as a scaffold for the development of new therapeutic agents.

    Anti-inflammatory: Potential anti-inflammatory properties due to the presence of the pyrazole ring.

Industry

    Agriculture: Used in the development of agrochemicals such as pesticides and herbicides.

    Pharmaceuticals: Intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the nitro group suggests potential redox activity, while the pyrazole ring may interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide: Similar structure with a chloro group instead of bromo.

    2-(4-bromo-5-methyl-3-amino-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide: Amino group instead of nitro.

Uniqueness

The unique combination of bromo, methyl, nitro, and pyridinyl groups in 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide provides distinct chemical reactivity and potential biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide

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